molecular formula C18H24N2O4 B8375067 (E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate

(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B8375067
M. Wt: 332.4 g/mol
InChI Key: ZXVAFMWSHYEODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the hydroxyimino group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the hydroxyimino group to an amine.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso derivative, while reduction could produce an amine derivative.

Scientific Research Applications

(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chroman-2,4’-piperidine] derivatives: These compounds share the spirocyclic core but differ in their functional groups.

    Hydroxyimino derivatives: These compounds contain the hydroxyimino group but may have different core structures.

Uniqueness

(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4’-piperidine]-1’-carboxylate is unique due to its specific combination of a spirocyclic core and a hydroxyimino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 4-hydroxyiminospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(21)20-10-8-18(9-11-20)12-14(19-22)13-6-4-5-7-15(13)23-18/h4-7,22H,8-12H2,1-3H3

InChI Key

ZXVAFMWSHYEODI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO)C3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

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